molecular formula C14H11F3N2OS B11669154 2-(2-Thienyl)-N'-(4-(trifluoromethyl)benzylidene)acetohydrazide

2-(2-Thienyl)-N'-(4-(trifluoromethyl)benzylidene)acetohydrazide

Cat. No.: B11669154
M. Wt: 312.31 g/mol
InChI Key: OOHJUVDWAPMZQR-GIJQJNRQSA-N
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Description

2-(2-Thienyl)-N’-(4-(trifluoromethyl)benzylidene)acetohydrazide is an organic compound that features a thienyl group and a trifluoromethylbenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thienyl)-N’-(4-(trifluoromethyl)benzylidene)acetohydrazide typically involves the condensation of 2-(2-thienyl)acetohydrazide with 4-(trifluoromethyl)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Thienyl)-N’-(4-(trifluoromethyl)benzylidene)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential pharmacophore for designing new drugs.

    Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving hydrazide derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Thienyl)-N’-(4-(trifluoromethyl)benzylidene)acetohydrazide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    2-Thenoyltrifluoroacetone: Another compound featuring a thienyl group and a trifluoromethyl group.

    4,4-Difluoro-5-(2-Thienyl)-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid: A compound with a thienyl group used in fluorescent labeling.

Uniqueness

2-(2-Thienyl)-N’-(4-(trifluoromethyl)benzylidene)acetohydrazide is unique due to its combination of a thienyl group and a trifluoromethylbenzylidene moiety, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H11F3N2OS

Molecular Weight

312.31 g/mol

IUPAC Name

2-thiophen-2-yl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C14H11F3N2OS/c15-14(16,17)11-5-3-10(4-6-11)9-18-19-13(20)8-12-2-1-7-21-12/h1-7,9H,8H2,(H,19,20)/b18-9+

InChI Key

OOHJUVDWAPMZQR-GIJQJNRQSA-N

Isomeric SMILES

C1=CSC(=C1)CC(=O)N/N=C/C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1=CSC(=C1)CC(=O)NN=CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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